2-acetyl-6-fluoro-2H-indazole CAS number 1355171-97-9
2-acetyl-6-fluoro-2H-indazole CAS number 1355171-97-9
CAS Number: 1355171-97-9 Formula: C₉H₇FN₂O Molecular Weight: 178.16 g/mol [1][2]
Executive Technical Summary
2-acetyl-6-fluoro-2H-indazole is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting kinases (e.g., VEGFR, PDGFR) and DNA repair mechanisms (e.g., PARP inhibitors).[1] Unlike its thermodynamically stable 1H-isomer, the 2H-indazole core represents a "metastable" kinetic scaffold.[1]
For the drug development professional, this compound presents a unique duality:
-
Synthetic Utility: The N2-acetyl group acts as a labile directing group for C-H activation (specifically at C3 or C7) and can serve as an acyl transfer agent.
-
Handling Challenge: It is prone to N2
N1 acyl migration or hydrolysis under protic/basic conditions.
This guide details the synthesis, stabilization, and validation of this transient regioisomer, ensuring reproducibility in high-stakes medicinal chemistry campaigns.
Chemical Identity & Tautomeric Dynamics
The indazole scaffold exists in a tautomeric equilibrium between the 1H- and 2H-forms. While the 1H-form is aromatic and thermodynamically favored (
The N2-Acyl "Kinetic Trap"
Acetylation of 6-fluoroindazole follows a kinetic vs. thermodynamic control mechanism.[1]
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Kinetic Product (N2): The lone pair on N2 is more nucleophilic due to less steric hindrance and electronic repulsion compared to N1. Under low-temperature, non-equilibrating conditions, the 2-acetyl isomer (Topic Compound) forms first.
-
Thermodynamic Product (N1): Over time, or with heat/acid catalysis, the acetyl group migrates to N1 to restore the full aromaticity of the benzene ring fusion.
Implication: Protocols involving CAS 1355171-97-9 must strictly control temperature and pH to prevent in situ rearrangement.[1]
Visualization: Kinetic vs. Thermodynamic Acylation Pathways
Figure 1: Reaction pathway illustrating the kinetic formation of the 2-acetyl isomer and its potential rearrangement to the thermodynamically stable 1-acetyl form.
Synthesis & Experimental Protocols
Protocol A: Kinetic Acetylation (Targeting N2)
Objective: Selective formation of 2-acetyl-6-fluoro-2H-indazole while suppressing N1-isomer formation.[1]
-
Reagents: 6-Fluoro-1H-indazole (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (1.2 eq), DCM (Anhydrous).
-
Conditions: 0°C to 5°C, strictly anhydrous.
Step-by-Step Methodology:
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Dissolution: Dissolve 6-fluoro-1H-indazole in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add pyridine dropwise at 0°C. Note: Use of stronger bases like TEA or NaH promotes thermodynamic equilibration to the N1-isomer.[1]
-
Acylation: Add acetic anhydride dropwise over 15 minutes, maintaining internal temperature
C. -
Quench & Workup: After 1 hour (monitor by TLC/LCMS), quench with ice-cold water. Extract immediately with cold DCM.
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Purification: Flash chromatography on neutral alumina (not silica, as acidic silica catalyzes rearrangement) using Hexane/EtOAc.
-
Storage: Store solid at -20°C.
Protocol B: De Novo Cyclization (Regiospecific)
Objective: Construction of the 2H-indazole core directly, bypassing the N1/N2 selectivity issue.
-
Reagents: 2-Azido-4-fluorobenzaldehyde + Methylamine.
-
Mechanism: Condensation to imine followed by thermal decomposition of the azide (nitrene formation) and cyclization.
Self-Validating Analytical Systems
Distinguishing the 2-acetyl (N2) from the 1-acetyl (N1) isomer is the most critical quality control step.[1]
| Feature | 2-Acetyl-6-Fluoro-2H-Indazole (Target) | 1-Acetyl-6-Fluoro-1H-indazole (Impurity) |
| ¹H NMR (C3-H) | Downfield Shift (~8.4 - 8.6 ppm) The quinoid character deshields the C3 proton. | Upfield Shift (~8.0 - 8.2 ppm) Aromatic ring current shielding. |
| ¹³C NMR (C=O) | ~170-172 ppm | ~168-170 ppm |
| NOESY / ROESY | Correlation: Acetyl-CH₃ | Correlation: Acetyl-CH₃ |
| UV-Vis | Bathochromic Shift (Red Shift) Extended conjugation in quinoid system. | Hypsochromic Shift (Blue Shift) Standard aromatic absorption. |
Validation Check: If your ¹H NMR spectrum shows a singlet for C3-H below 8.2 ppm, your sample has likely rearranged to the N1-isomer.
Applications in Drug Discovery[3][4]
A. C-H Activation Directing Group
The N2-acetyl group is a powerful directing group (DG) for Rh(III)- or Ru(II)-catalyzed C-H activation.[1]
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Mechanism: The carbonyl oxygen coordinates with the metal center, positioning the catalyst to activate the C3 or C7 position.
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Utility: Synthesis of fused tricyclic systems (e.g., indazolo[2,3-a]quinazolines) found in novel anticancer candidates.
B. Fluorine as a Metabolic Blocker
The 6-fluoro substituent is strategic. In many kinase inhibitors (e.g., analogs of Pazopanib), the C6 position is a "soft spot" for metabolic oxidation (CYP450).
-
Effect: Fluorine substitution at C6 blocks hydroxylation, significantly increasing the metabolic half-life (
) of the scaffold without altering steric bulk.
C. Acyl Transfer Reagent
2-Acetylindazoles are "active amides."[1] They can transfer the acetyl group to nucleophiles (amines, alcohols) under mild conditions.
-
Risk: In biological assays, this compound may act as a non-specific covalent modifier if not washed out, potentially leading to false positives (PAINS behavior).
References
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Regioselective Synthesis of 2H-Indazoles Source: Organic Chemistry Portal. URL:[Link]
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Mechanism of Highly Selective N2 Alkylation of Indazole Source: WuXi Biology (2022). URL:[Link]
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Regioselective N-alkylation of the 1H-indazole scaffold Source: Beilstein Journal of Organic Chemistry (2021). URL:[Link]
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Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids Source: ACS Catalysis (via NIH PubMed). URL:[Link]
